

An In-depth Technical Guide to Acenocoumarold4: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Acenocoumarol-d4	
Cat. No.:	B8210038	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Acenocoumarol-d4**, a deuterated analog of the anticoagulant drug Acenocoumarol. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in analytical methodologies. It also explores the mechanism of action of Acenocoumarol and provides insights into experimental workflows.

Chemical Structure and Properties

Acenocoumarol-d4 is a synthetic derivative of 4-hydroxycoumarin. The deuterium labeling on the p-nitrophenyl ring makes it an ideal internal standard for the quantification of Acenocoumarol in biological matrices using mass spectrometry-based assays.

Chemical Structure:

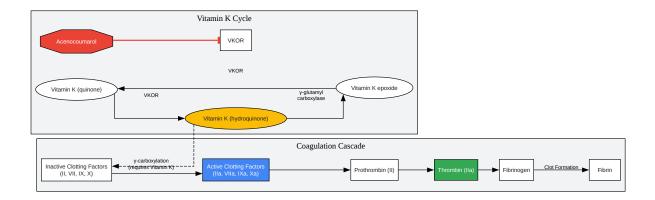
- Systematic Name: 4-hydroxy-3-[1-(4-nitrophenyl-2,3,5,6-d4)-3-oxobutyl]-2H-chromen-2-one
- Synonyms: (±)-Acenocoumarin-d4, (±)-Nicoumalone-d4

The structure of Acenocoumarol consists of a coumarin core substituted at the 3-position with a side chain containing a p-nitrophenyl group and a keto group. In **Acenocoumarol-d4**, four hydrogen atoms on the p-nitrophenyl ring are replaced with deuterium atoms.

Physicochemical Properties:

A summary of the key physicochemical properties of **Acenocoumarol-d4** and its non-deuterated analog, Acenocoumarol, is presented in the table below.

Property	Acenocoumarol-d4	Acenocoumarol
Molecular Formula	C19H11D4NO6	C19H15NO6
Molecular Weight	357.36 g/mol	353.33 g/mol
Appearance	Yellow Solid	White Crystalline Solid
Melting Point	196-199 °C (for non-labeled)	196-199 °C
Solubility	Soluble in Acetonitrile and DMSO	Soluble in Chloroform, Ethanol, DMSO (10 mg/ml), and DMF (20 mg/ml). Sparingly soluble in aqueous buffers.
Purity	≥99% deuterated forms (d ₁ -d ₄)	≥98%
CAS Number	1185071-64-0	152-72-7


Mechanism of Action: Vitamin K Antagonism

Acenocoumarol, and by extension its deuterated form, functions as a potent anticoagulant by antagonizing the action of Vitamin K. It specifically inhibits the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is crucial for the regeneration of reduced Vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors.

The inhibition of VKOR leads to a depletion of the active, reduced form of Vitamin K. This, in turn, prevents the post-translational modification of vitamin K-dependent clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S. Without gamma-carboxylation, these factors are unable to bind calcium ions and phospholipids effectively, which is a critical step in the coagulation cascade. The ultimate effect is a reduction in thrombin generation and the prevention of fibrin clot formation.

Below is a diagram illustrating the Vitamin K cycle and its inhibition by Acenocoumarol, which disrupts the coagulation cascade.

Click to download full resolution via product page

Caption: Inhibition of the Vitamin K Cycle by Acenocoumarol.

Experimental Protocols

Acenocoumarol-d4 is primarily used as an internal standard in bioanalytical methods for the quantification of Acenocoumarol in biological samples, such as plasma. Below is a representative experimental protocol for LC-MS/MS analysis.

Synthesis of Acenocoumarol-d4

A specific, detailed synthesis protocol for **Acenocoumarol-d4** is not readily available in the public domain. However, its synthesis would likely involve a Michael addition reaction between 4-hydroxycoumarin and a deuterated chalcone, specifically 4-(4-nitrophenyl-d4)-3-buten-2-one.

The deuterated chalcone can be synthesized via an aldol condensation of 4-nitrobenzaldehyde-d4 with acetone.

Quantification of Acenocoumarol in Human Plasma by LC-MS/MS

This protocol is a composite based on established methods for the analysis of coumarin anticoagulants.

3.2.1. Sample Preparation (Solid-Phase Extraction - SPE)

- To 500 μ L of human plasma, add 50 μ L of **Acenocoumarol-d4** internal standard solution (e.g., 100 ng/mL in methanol).
- Vortex the sample for 30 seconds.
- Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the plasma sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analyte and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 µL of the mobile phase.

3.2.2. LC-MS/MS Conditions

- · LC System: Agilent 1200 series or equivalent
- Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 μm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient:

o 0-1 min: 20% B

o 1-5 min: 20% to 80% B

5-6 min: 80% B

o 6-6.1 min: 80% to 20% B

o 6.1-8 min: 20% B

Flow Rate: 0.3 mL/min

• Injection Volume: 5 μL

 Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)

• Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

• MRM Transitions:

Acenocoumarol: Q1 352.1 -> Q3 208.0

Acenocoumarol-d4: Q1 356.1 -> Q3 212.0

Ion Source Parameters:

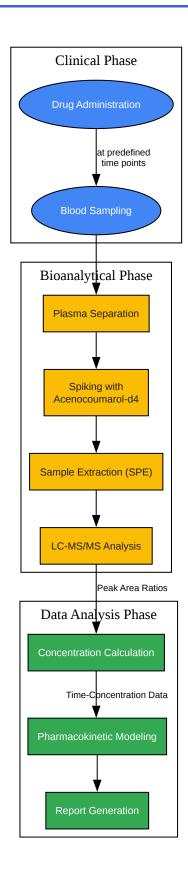
IonSpray Voltage: -4500 V

Temperature: 500 °C

Curtain Gas: 20 psi

Nebulizer Gas (GS1): 50 psi

Heater Gas (GS2): 50 psi


3.2.3. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effect.

Experimental and Logical Workflows

The use of a deuterated internal standard like **Acenocoumarol-d4** is fundamental in pharmacokinetic (PK) studies. The following diagram illustrates a typical workflow for a clinical PK study of Acenocoumarol.

Click to download full resolution via product page

Caption: Workflow for a Pharmacokinetic Study of Acenocoumarol.

Conclusion

Acenocoumarol-d4 is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard ensures the accuracy and reliability of bioanalytical methods for the quantification of Acenocoumarol. A thorough understanding of its chemical properties, the mechanism of action of its parent compound, and the application of robust analytical protocols are essential for its effective implementation in research and clinical settings.

 To cite this document: BenchChem. [An In-depth Technical Guide to Acenocoumarol-d4: Chemical Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8210038#acenocoumarol-d4-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com